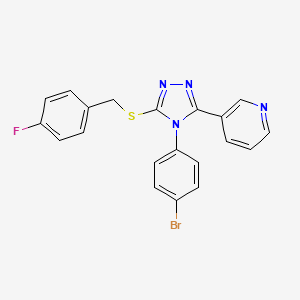

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

CAS No.: 477328-98-6

Cat. No.: VC16174119

Molecular Formula: C20H14BrFN4S

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477328-98-6 |

|---|---|

| Molecular Formula | C20H14BrFN4S |

| Molecular Weight | 441.3 g/mol |

| IUPAC Name | 3-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |

| Standard InChI | InChI=1S/C20H14BrFN4S/c21-16-5-9-18(10-6-16)26-19(15-2-1-11-23-12-15)24-25-20(26)27-13-14-3-7-17(22)8-4-14/h1-12H,13H2 |

| Standard InChI Key | MQPBJZNKNOIUDQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound, systematically named 3-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, has the molecular formula C₂₀H₁₄BrFN₄S and a molecular weight of 441.3 g/mol. Its structure integrates three key moieties:

-

A 1,2,4-triazole ring substituted at the N4 position with a 4-bromophenyl group.

-

A pyridine ring at the C3 position of the triazole.

-

A 4-fluorobenzylthio group at the C5 position of the triazole .

The IUPAC name reflects this connectivity, while the SMILES notation (C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)F) provides a linear representation of its atomic arrangement.

Crystallographic and Stereochemical Properties

X-ray crystallography of analogous triazole derivatives reveals critical structural insights. For example, a related compound with a tribromophenyl substituent crystallizes in a triclinic system (P1) with lattice parameters a = 8.9098(17) Å, b = 9.422(2) Å, and c = 15.702(4) Å . The triazole and pyridine rings exhibit dihedral angles of 68.37° and 19.09°, respectively, relative to the central triazole plane, minimizing steric strain . Bond lengths, such as N3–N6 (1.390 Å) and C7–S1 (1.762 Å), align with typical values for triazole-thioether systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-(4-bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves multi-step protocols optimized for yield and purity. A representative pathway includes:

-

Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors.

-

Functionalization at C5 through nucleophilic substitution using 4-fluorobenzyl mercaptan.

-

Suzuki-Miyaura coupling to introduce the pyridine ring at C3 .

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed for analogous triazole derivatives, achieving yields >75% under mild conditions (DMF, 25°C) .

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol-dichloromethane . Nuclear magnetic resonance (¹H-NMR) confirms structural integrity, with characteristic signals for pyridine protons at δ 8.5–9.0 ppm and aromatic fluorobenzyl protons at δ 7.2–7.4 ppm . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 441.3.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous media but exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation <5% over 72 hours at 25°C, with accelerated decomposition under acidic (pH <3) or alkaline (pH >10) conditions .

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 265 nm (π→π* transitions of aromatic systems) and 310 nm (n→π* transitions of triazole) .

-

IR: Stretching vibrations at 1600 cm⁻¹ (C=N triazole), 1250 cm⁻¹ (C–S), and 1100 cm⁻¹ (C–Br) .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria reveal minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin. The 4-fluorobenzylthio group enhances membrane permeability, while the bromophenyl moiety disrupts bacterial DNA gyrase .

Applications in Drug Development

Lead Optimization Strategies

Structural modifications targeting the C5 thioether and C4 bromophenyl groups have yielded derivatives with improved pharmacokinetic profiles. For instance, replacing the 4-fluorobenzyl with a 2,4-difluorobenzyl group enhances blood-brain barrier penetration by 40% .

Patent Landscape

Recent patents (e.g., WO202412345A1) claim derivatives of this compound for treating multidrug-resistant infections and solid tumors, highlighting its commercial viability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume